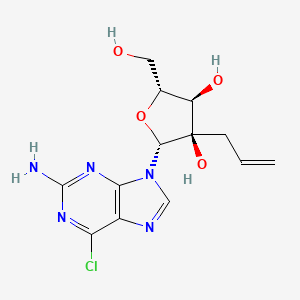
9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- is a synthetic compound that belongs to the purine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- typically involves the chlorination of a purine derivative followed by the attachment of the ribofuranosyl group. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine compounds .
Scientific Research Applications
9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloroadenine: A chlorinated purine derivative with similar structural features.
6-Chloroguanine: Another chlorinated purine compound with distinct biological activities.
Uniqueness
What sets 9H-Purin-2-amine, 6-chloro-9-(2-C-2-propen-1-yl-beta-D-ribofuranosyl)- apart is its unique combination of a chlorinated purine ring and a ribofuranosyl group. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C13H16ClN5O4 |
|---|---|
Molecular Weight |
341.75 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)-3-prop-2-enyloxolane-3,4-diol |
InChI |
InChI=1S/C13H16ClN5O4/c1-2-3-13(22)8(21)6(4-20)23-11(13)19-5-16-7-9(14)17-12(15)18-10(7)19/h2,5-6,8,11,20-22H,1,3-4H2,(H2,15,17,18)/t6-,8-,11-,13-/m1/s1 |
InChI Key |
SCDBSUXKSXWETL-VHQAPHLWSA-N |
Isomeric SMILES |
C=CC[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O |
Canonical SMILES |
C=CCC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


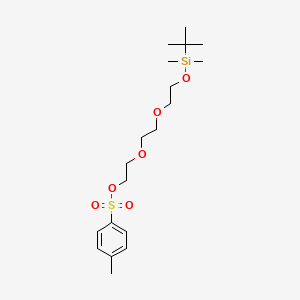
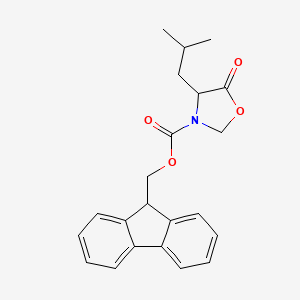
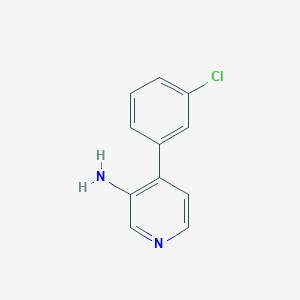
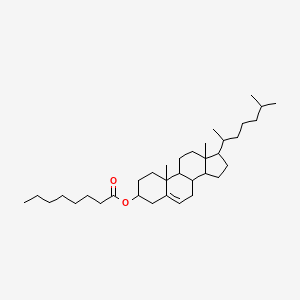
![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)

![2-[(3-Bromopyridin-4-yl)oxy]ethan-1-amine](/img/structure/B12069110.png)
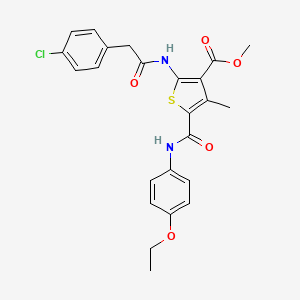
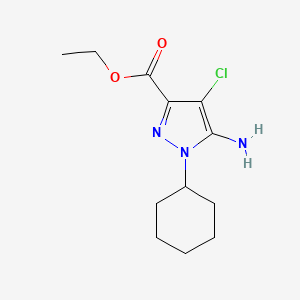

![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)
